Acebilustat is a selective inhibitor of leukotriene A4 hydrolase (LTA4H), an enzyme involved in the biosynthesis of leukotriene B4 (LTB4). [, ] LTB4 is a potent chemoattractant and activator of neutrophils and other inflammatory cells, playing a significant role in inflammatory processes. [, ] As an LTA4H inhibitor, Acebilustat reduces the production of LTB4 and is being investigated for its potential as an anti-inflammatory treatment in various diseases. []
The synthesis of Acebilustat involves several key steps, beginning with the preparation of specific intermediates. The process typically includes:
Industrial production is optimized for large-scale synthesis, focusing on high-yield reactions and efficient purification techniques to maintain product consistency and quality control.
Acebilustat has a molecular formula of C29H27N3O4 and a molecular weight of 481.5 g/mol. Its structural representation can be described by the following identifiers:
InChI=1S/C29H27N3O4/c33-29(34)23-5-1-20(2-6-23)16-31-18-25-15-24(31)19-32(25)17-21-3-9-26(10-4-21)36-27-11-7-22(8-12-27)28-30-13-14-35-28/h1-14,24-25H,15-19H2,(H,33,34)/t24-,25-/m0/s1
GERJIEKMNDGSCS-DQEYMECFSA-N
The compound's three-dimensional structure features multiple functional groups that contribute to its biological activity .
Acebilustat participates in various chemical reactions, which include:
These reactions are essential for understanding how modifications can impact the efficacy and safety profile of Acebilustat.
Acebilustat primarily targets leukotriene A4 hydrolase, a key enzyme in the leukotriene biosynthetic pathway. Its mechanism involves:
Clinical studies have demonstrated that Acebilustat can significantly reduce white blood cell counts in sputum by approximately 65% and decrease pulmonary exacerbations by about 35% in patients with cystic fibrosis .
Acebilustat exhibits several notable physical and chemical properties:
These properties are vital for determining the compound's behavior in biological systems and its formulation for therapeutic use .
Acebilustat is primarily investigated for its therapeutic applications in:
The ongoing research into Acebilustat highlights its potential as a targeted therapy for inflammatory diseases, offering an innovative approach compared to existing treatments .
This comprehensive analysis underscores Acebilustat's significance in medicinal chemistry and its promising role in treating chronic inflammatory conditions.
Acebilustat (chemical name: 4-{[(1S,4S)-5-({4-[4-(1,3-oxazol-2-yl)phenoxy]phenyl}methyl)-2,5-diazabicyclo[2.2.1]heptan-2-yl]methyl}benzoic acid) is a synthetic small-molecule inhibitor with the empirical formula C₂₉H₂₇N₃O₄ and a molecular weight of 481.55 g/mol [6] [8]. Its structure features a chiral diazabicyclo[2.2.1]heptane core linked to a benzoic acid moiety and an oxazole-phenoxy biphenyl extension (Figure 1). This configuration is critical for target binding and metabolic stability. Key physicochemical properties include:
The compound’s stereospecificity (with (1S,4S) absolute configuration) optimizes its interaction with leukotriene A4 hydrolase (LTA4H). Its low water solubility (0.0463 mg/mL) is offset by oral formulation efficacy, enabling once-daily dosing [3] [8].
Table 1: Physicochemical Properties of Acebilustat
Property | Value |
---|---|
Molecular Formula | C₂₉H₂₇N₃O₄ |
Molecular Weight (g/mol) | 481.55 |
logP | 4.23 |
TPSA (Ų) | 79.04 |
H-Bond Acceptors/Donors | 5/1 |
Rotatable Bonds | 8 |
Water Solubility | 0.0463 mg/mL |
Acebilustat selectively inhibits leukotriene A4 hydrolase (LTA4H), the zinc metalloenzyme responsible for converting leukotriene A4 (LTA4) to leukotriene B4 (LTB4) [6] [9]. LTB4 is a potent chemoattractant for neutrophils and other immune cells, driving inflammation in diseases like cystic fibrosis (CF) and COVID-19 [1] [7]. Acebilustat binds reversibly to LTA4H’s active site, disrupting LTB4 biosynthesis with an IC₉₀ of 57 ng/mL in human whole blood [3] [4].
This inhibition shifts the eicosanoid balance:
Table 2: Selectivity Profile of Acebilustat vs. Other LTB4-Targeting Agents
Agent | Target | LTB4 Reduction | Clinical Status |
---|---|---|---|
Acebilustat | LTA4H | >90% | Phase 2 (CF, COVID-19) |
LYS006* | LTA4H | >90% | Phase 2 (HS, acne) |
JNJ-40929837 | LTA4H | ~85% | Discontinued (asthma) |
BLT1 Antagonists | LTB4 Receptor | N/A | Limited clinical success |
LYS006 is a next-generation LTA4H inhibitor with similar potency [4].
Pharmacokinetics (PK)
Acebilustat demonstrates linear exposure across 50–100 mg doses:
Pharmacodynamics (PD)
Table 3: Key PK/PD Parameters of Acebilustat in Clinical Studies
Parameter | Healthy Volunteers | CF Patients |
---|---|---|
Tₘₐₓ (h) | 1–2 | 1–2 |
Cₘₐₓ (ng/mL) | Dose-proportional | Dose-proportional |
AUC₀–₂₄ (ng·h/mL) | ~2,500 (100 mg) | ~2,600 (100 mg) |
LTB4 Inhibition (%) | >90 | >90 |
Neutrophil Reduction | N/A | 65% (sputum) |
Acebilustat’s primary anti-inflammatory effects arise from disrupting LTB4-mediated neutrophil chemotaxis and activation [1] [3]:
In cystic fibrosis, these mechanisms translated to a 35% reduction in pulmonary exacerbations among patients with preserved lung function (ppFEV₁ >75) and a 20% reduction in those on CFTR modulators [1] [5]. However, in COVID-19 outpatients, acebilustat failed to accelerate symptom resolution, possibly due to redundant inflammatory pathways in viral infections [7].
The drug’s action is disease-context-dependent:
Table 4: Anti-Inflammatory Biomarker Changes with Acebilustat
Biomarker | Change vs. Baseline | Clinical Relevance |
---|---|---|
Sputum LTB4 | ↓ >90% | Reduced neutrophil chemoattraction |
Sputum Neutrophils | ↓ 65% | Lowered airway inflammation burden |
Sputum Elastase | ↓ 58% | Mitigated lung tissue damage |
Serum CRP | ↓ Modest | Systemic inflammation control |
Pulmonary Exacerbations | ↓ 35% (ppFEV₁ >75) | Fewer disease progression events |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7